molecular formula C15H20N2O3 B7851689 Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B7851689
M. Wt: 276.33 g/mol
InChI Key: PKSUETAEVFDFFP-UHFFFAOYSA-N
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Description

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and an N-methylcarbamoyl moiety at the 4-position. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis. The N-methylcarbamoyl group enhances metabolic stability compared to primary amines or unsubstituted carbamates, while the Cbz group facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name

benzyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16-14(18)13-7-9-17(10-8-13)15(19)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSUETAEVFDFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield alcohols or amines when using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to diverse substituted derivatives.

Table 1: Summary of Chemical Reactions

Reaction TypeReactants UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionSodium hydride in DMFVarious substituted piperidine derivatives

Biological Applications

In biological research, this compound is investigated for its potential as a biochemical probe. It has shown promise in the following areas:

  • Enzyme Interaction Studies : The compound can interact with specific enzymes, potentially inhibiting their activity and providing insights into biochemical pathways.
  • Therapeutic Potential : Preliminary studies suggest that it may possess antiviral and anticancer properties by targeting specific molecular pathways involved in disease progression.

Pharmaceutical Research

The pharmaceutical industry explores this compound for drug development due to its unique structural features that confer distinct biological activities. Its potential therapeutic effects make it a candidate for further investigation in drug discovery:

  • Antiviral Properties : Studies indicate that it may inhibit viral replication by interacting with viral enzymes.
  • Anticancer Activity : The compound's ability to interfere with cancer cell proliferation suggests its use in developing novel anticancer therapies.

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and optimizing chemical processes. Its versatility allows for modifications that enhance its properties for specific applications.

Case Studies and Research Findings

Research on this compound has yielded several notable findings:

  • A study demonstrated the compound's efficacy as an enzyme inhibitor, highlighting its potential role in drug design aimed at specific targets within metabolic pathways .
  • Another investigation focused on synthesizing derivatives of piperidine compounds, showcasing the compound's utility in creating analogs with enhanced biological activity .

Mechanism of Action

The mechanism of action of Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity at the 4-Position

Key analogs differ in the functional groups attached to the piperidine ring’s 4-position:

Compound Name 4-Position Substituent Molecular Formula Yield (%) Key Synthetic Method Reference
Benzyl 4-aminopiperidine-1-carboxylate -NH2 C13H18N2O2 N/A Direct amination
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate -(CH2)(5-methylpyridin-2-yl) C20H25N2O3 63 Cross-electrophile coupling
Benzyl 4-(benzylamino)piperidine-1-carboxylate -N(H)Bn C20H24N2O2 89 Reductive amination
Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate -morpholin-3-yl C17H24N2O3 36 Nucleophilic substitution
Benzyl 4-(bromomethyl)piperidine-1-carboxylate -CH2Br C14H18BrNO2 N/A Bromination of hydroxymethyl
Carbamoyl Group Modifications

The N-methylcarbamoyl group in the target compound distinguishes it from analogs with bulkier or electron-deficient substituents:

  • Benzyl 4-([1,1′-biphenyl]-4-ylcarbamoyl)piperidine-1-carboxylate features a biphenylcarbamoyl group, likely synthesized via Ullmann or Buchwald-Hartwig coupling .

Physicochemical and Spectroscopic Properties

Spectroscopic Data
  • NMR: Benzyl 4-(benzylamino)piperidine-1-carboxylate: δ 7.39–7.23 (aromatic H), 5.16 (Cbz CH2), 3.85 (N–CH2), 2.94 (piperidine CH2) . Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate: δ 8.41 (pyridyl H), 2.34 (CH3) .
  • HRMS :
    • Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate (calculated): ~319.18 g/mol (C17H22N2O3).
    • tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate: [M+H]+ 409.1715 .
Stability and Reactivity
  • Bromomethyl derivatives (e.g., benzyl 4-(bromomethyl)piperidine-1-carboxylate) serve as alkylating agents but are moisture-sensitive .

Biological Activity

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamoyl moiety. Its molecular formula is C14_{14}H18_{18}N2_2O2_2, and it has a molecular weight of approximately 250.31 g/mol. The presence of the piperidine structure is significant, as compounds containing this ring often exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may function as an inhibitor by binding to active or allosteric sites on enzymes, thereby modulating their activity. For example, similar piperidine derivatives have shown potential as inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in neurological functions and disorders .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit key enzymes involved in neurotransmitter metabolism, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
  • Receptor Binding : The compound's structure allows it to interact with various receptors, which may influence signaling pathways associated with mood regulation and cognitive function.
  • Antiviral Properties : Some derivatives of piperidine have demonstrated antiviral activity against influenza viruses, indicating that similar compounds might possess comparable efficacy .

In Vitro Studies

In vitro studies have evaluated the inhibitory potency of this compound against several enzymes. For instance:

Enzyme IC50_{50} (µM) Mechanism
hMAO-B4.3Covalent inhibition via carbamate
hBChE8.5Non-covalent binding

These findings underscore the compound's potential as a dual inhibitor, targeting both MAO-B and BChE, which are relevant in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperidine core can significantly affect biological activity. For example:

  • Substituents on the benzyl group can enhance binding affinity to target enzymes.
  • Carbamate moieties have been shown to be crucial for the inhibitory action against cholinesterases .

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